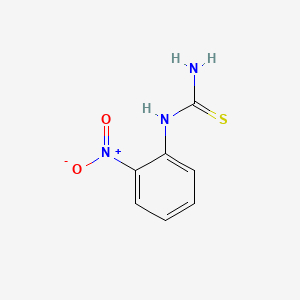

1-(2-Nitrophenyl)thiourea

Description

1-(2-Nitrophenyl)thiourea is a thiourea derivative characterized by a nitro group (-NO₂) at the ortho position of the phenyl ring attached to the thiourea scaffold. Thiourea derivatives are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and antiparasitic properties. The nitro group, as an electron-withdrawing substituent, influences the compound’s electronic structure, solubility, and intermolecular interactions, which can enhance binding to biological targets or modify physicochemical properties.

Properties

IUPAC Name |

(2-nitrophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-7(13)9-5-3-1-2-4-6(5)10(11)12/h1-4H,(H3,8,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGZBEKWHFRZNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199049 | |

| Record name | Thiourea, (2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51039-84-0 | |

| Record name | Thiourea, (2-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051039840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51039-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, (2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51039-84-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Nitrophenyl)thiourea can be synthesized through the reaction of 2-nitroaniline with thiocyanate in the presence of a base. The reaction typically proceeds as follows:

- Dissolve 2-nitroaniline in an appropriate solvent such as ethanol.

- Add an equimolar amount of ammonium thiocyanate to the solution.

- Introduce a base, such as sodium hydroxide, to facilitate the reaction.

- Heat the mixture under reflux conditions for several hours.

- After completion, cool the reaction mixture and filter the precipitated product.

- Recrystallize the product from ethanol to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Using larger reaction vessels and industrial-grade solvents.

- Employing continuous flow reactors to maintain consistent reaction conditions.

- Implementing automated systems for precise control of temperature, pressure, and reagent addition.

- Utilizing advanced purification techniques such as column chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide.

Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium hypochlorite.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated thiourea derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

1-(2-Nitrophenyl)thiourea, with the molecular formula C₇H₈N₄O₂S, is characterized by a nitrophenyl group attached to a thiourea backbone. Its mechanism of action involves the formation of hydrogen bonds with biological macromolecules, enabling it to act as an enzyme inhibitor. Notably, it has been shown to inhibit glucose-6-phosphatase, an enzyme critical for glucose metabolism, indicating its potential in metabolic disorder therapies.

Chemistry

This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the development of new chemical entities with tailored properties.

Biology

This compound is under investigation for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It has demonstrated significant antibacterial activity against strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations comparable to standard antibiotics.

Medicine

The therapeutic potential of this compound includes antibacterial and anticancer activities. Studies have shown cytotoxic effects on cancer cell lines, with IC₅₀ values in the low micromolar range, indicating its promise as a candidate for cancer treatment.

Industry

In industrial applications, this compound is utilized in developing advanced materials such as polymers and sensors. Its ability to form stable metal complexes enhances its utility in various technological applications.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In studies, it demonstrated effective activity against multiple bacterial strains with inhibition zones comparable to established antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored extensively. For instance, certain derivatives have shown cytotoxic effects on MCF-7 breast cancer cells, inducing apoptosis and disrupting cell cycle progression.

Enzyme Inhibition

This compound also acts as an inhibitor for various enzymes involved in nitric oxide production, which could have therapeutic implications for conditions characterized by excessive nitric oxide levels.

Case Studies

Several case studies have documented the biological effects of this compound:

- Antibacterial Efficacy : A study synthesized a series of thiourea derivatives and tested them against various bacterial strains. Results indicated that this compound exhibited significant antibacterial activity comparable to established antibiotics.

- Cytotoxicity Against Cancer Cells : Another study reported that modified thioureas showed cytotoxic effects on MCF-7 cells. Treated cells exhibited altered morphology and increased lactate dehydrogenase levels, indicating cell membrane damage and apoptosis induction.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 2: Impact of Nitro Position on Hydrogen Bonding

| Compound (Adamantyl Series) | Nitro Position | Hydrogen Bond Length (Å) |

|---|---|---|

| 1-(2-Nitrophenyl)thiourea | Ortho | 2.05 |

| 1-(4-Nitrophenyl)thiourea | Para | 2.12 |

| 1-(3-Nitrophenyl)thiourea | Meta | 2.08 |

Biological Activity

Overview

1-(2-Nitrophenyl)thiourea is an organosulfur compound with the molecular formula C₇H₈N₄O₂S. It is a derivative of thiourea, characterized by the presence of a nitrophenyl group. This compound has garnered attention due to its diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It can form hydrogen bonds within enzyme active sites, potentially inhibiting their function. For instance, thiourea derivatives have been shown to inhibit glucose-6-phosphatase (G6Pase), an enzyme critical for glucose metabolism, which may contribute to their therapeutic effects in metabolic disorders.

Antibacterial Activity

This compound exhibits significant antibacterial properties. Research indicates that it has effective activity against several bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. In comparative studies, it demonstrated a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL, which is comparable to standard antibiotics like ceftriaxone . The inhibition zones observed were substantial, indicating its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, certain derivatives have shown cytotoxic effects on cancer cell lines, with IC₅₀ values in the low micromolar range (e.g., 1.29 µM for some derivatives). These compounds were found to induce apoptosis in cancer cells and disrupt cell cycle progression, particularly in MCF-7 breast cancer cells . Such findings suggest that this compound may be a promising candidate for further development in cancer therapeutics.

Enzyme Inhibition

This compound acts as an inhibitor for various enzymes, including neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS). These enzymes play crucial roles in nitric oxide production, which is involved in numerous physiological processes and pathologies. The inhibition of these enzymes by thiourea derivatives could lead to significant therapeutic implications for conditions characterized by excessive nitric oxide production .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other thiourea derivatives:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Nitro group at ortho position | Antibacterial, anticancer |

| 1-(4-Nitrophenyl)thiourea | Nitro group at para position | Varies significantly in activity |

| 1-Phenylthiourea | Lacks nitro group | Different chemical properties |

| 1-(2-Chlorophenyl)thiourea | Chlorine instead of nitro | Variations in reactivity |

The presence of the nitro group in this compound enhances its reactivity and biological activity compared to other derivatives.

Case Studies

Several case studies have documented the biological effects of this compound:

- Antibacterial Efficacy : In one study, a series of thiourea derivatives were synthesized and tested against various bacterial strains. The results indicated that this compound exhibited significant antibacterial activity comparable to established antibiotics .

- Cytotoxicity Against Cancer Cells : Another study reported that modified thioureas showed cytotoxic effects on MCF-7 cells. The treated cells exhibited altered morphology and increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.